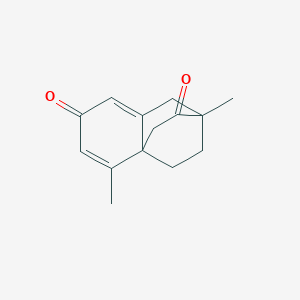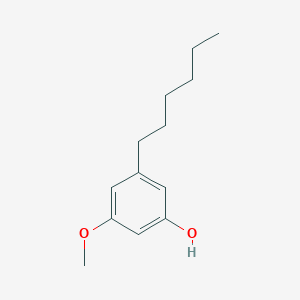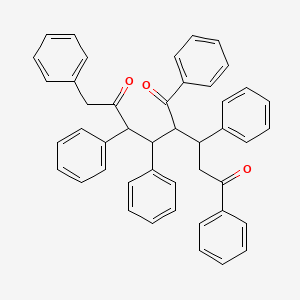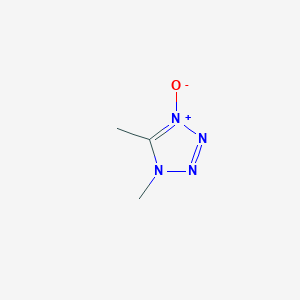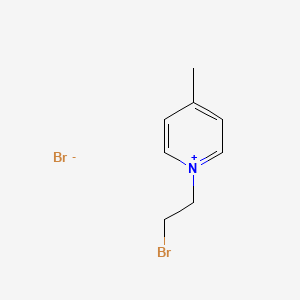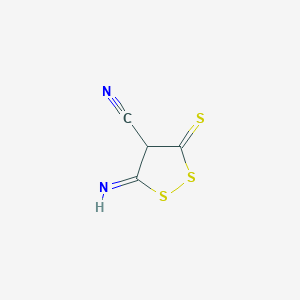![molecular formula C14H12N2O2S B14374970 N-{[(Benzenesulfinyl)imino]methyl}benzamide CAS No. 90095-57-1](/img/structure/B14374970.png)
N-{[(Benzenesulfinyl)imino]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(Benzenesulfinyl)imino]methyl}benzamide is an organic compound with the molecular formula C14H12N2O2S. This compound is characterized by the presence of a benzenesulfinyl group attached to an imino group, which is further connected to a benzamide moiety. The compound’s structure and functional groups make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(Benzenesulfinyl)imino]methyl}benzamide typically involves the reaction of benzenesulfinyl chloride with benzamide in the presence of a base. The reaction proceeds through the formation of an intermediate sulfinyl imine, which subsequently reacts with benzamide to form the final product. Common bases used in this reaction include triethylamine and pyridine, and the reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-{[(Benzenesulfinyl)imino]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The imino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position, where the sulfinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are often performed in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of N-{[(Benzenesulfonyl)imino]methyl}benzamide.
Reduction: Formation of N-{[(Benzenesulfinyl)amino]methyl}benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-{[(Benzenesulfinyl)imino]methyl}benzamide has a wide range of applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-{[(Benzenesulfinyl)imino]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinyl and imino groups can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The compound’s ability to undergo various chemical transformations also allows it to interact with multiple biological pathways, making it a versatile molecule in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
N-{[(Benzenesulfonyl)imino]methyl}benzamide: Similar structure but with a sulfonyl group instead of a sulfinyl group.
N-{[(Benzenesulfinyl)amino]methyl}benzamide: Similar structure but with an amino group instead of an imino group.
Benzamide: The parent compound without the sulfinyl and imino modifications.
Uniqueness
N-{[(Benzenesulfinyl)imino]methyl}benzamide is unique due to the presence of both sulfinyl and imino groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.
Properties
CAS No. |
90095-57-1 |
|---|---|
Molecular Formula |
C14H12N2O2S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
N-(benzenesulfinyliminomethyl)benzamide |
InChI |
InChI=1S/C14H12N2O2S/c17-14(12-7-3-1-4-8-12)15-11-16-19(18)13-9-5-2-6-10-13/h1-11H,(H,15,16,17) |
InChI Key |
OJFHFUOKVUUGDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC=NS(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


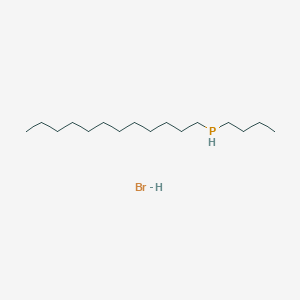
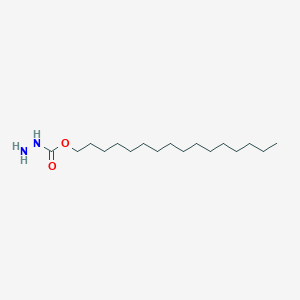
![(5E)-5-[(4-Methoxyphenyl)imino]-4-methylfuran-2(5H)-one](/img/structure/B14374907.png)
![2-{2-[(2,3-Dimethoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14374911.png)

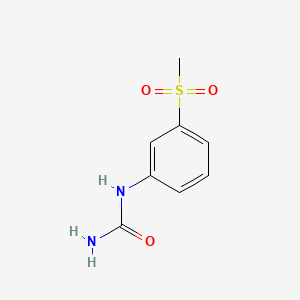
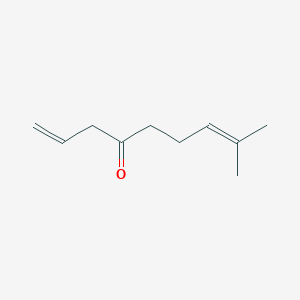
![N-{2-[Diethyl(fluoro)silyl]propyl}prop-2-en-1-amine](/img/structure/B14374921.png)
